7,8-Dioxabicyclo[4.2.1]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68525-35-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
7,8-dioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H12O2/c1-2-4-7-5-6(3-1)8-9-7/h6-7H,1-5H2 |
InChI Key |
LKNKAJUDGBRRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C1)OO2 |
Origin of Product |
United States |
Mechanistic Investigations of 7,8 Dioxabicyclo 4.2.1 Nonane Formation and Transformation
Detailed Reaction Mechanisms in Peroxide Ring Formation
The creation of the peroxide ring in 7,8-Dioxabicyclo[4.2.1]nonane and related structures often involves radical-based pathways, particularly through the process of autoxidation.
Radical Chain Mechanisms and Peroxy Radical Intermediates
The autoxidation of appropriate precursors, such as unsaturated compounds, proceeds through a radical chain mechanism. This process is initiated by the formation of a carbon-centered radical, which then reacts with molecular oxygen to form a peroxy radical. These peroxy radicals are key intermediates in the formation of cyclic peroxides. dtic.milbeilstein-journals.org The cyclization of unsaturated peroxy radicals can lead to the formation of various cyclic peroxide structures, including bicyclic systems. dtic.mil In the context of polyunsaturated materials, peroxy radical cyclization is a significant pathway that can lead to the formation of both monocyclic and bicyclic peroxides. dtic.mil The generation of an alkoxy radical from a hydroperoxide can initiate a cascade of reactions, including hydrogen atom abstraction and subsequent cyclization to form stable peroxide structures. beilstein-journals.org
Bicyclic peroxy radicals have been identified as crucial intermediates in the atmospheric oxidation of aromatic compounds like toluene, highlighting their role in complex reaction mechanisms. oberlin.edu The concentration of oxygen has a strong influence on the reaction pathways, underscoring the central role of bicyclic peroxy radicals in determining the final product distribution. oberlin.edu
Influence of Oxygen and Light on Autoxidation Mechanisms
The presence of molecular oxygen is fundamental to autoxidation, as it is the source of the peroxide bridge. The reaction of a carbon-centered radical with triplet oxygen is a key step in forming the peroxy radical intermediate. sit.edu.cn Light, often in the form of UV radiation, can serve as an initiator for autoxidation by promoting the formation of initial radical species. sit.edu.cn For instance, the photooxidation of 7-substituted cyclohepta-1,3,5-trienes in the presence of a sensitizer (B1316253) and oxygen leads to the formation of bicyclic endoperoxides. thieme-connect.de This highlights how light can be used to control the generation of the necessary radical intermediates for peroxide ring formation.
Mechanisms of Metal-Catalyzed Heterocyclization
Metal catalysts, particularly gold complexes, provide an alternative and often more controlled route to bicyclic ether and peroxide structures.
Proposed Catalytic Cycles in Gold-Mediated Oxycyclizations
Gold catalysts, known for their carbophilic nature, activate carbon-carbon triple bonds towards nucleophilic attack. beilstein-journals.org In the synthesis of related dioxabicyclo systems, a proposed mechanism involves the gold-catalyzed activation of an alkyne, followed by an intramolecular attack by a hydroxyl group. beilstein-journals.orgsoci.org This initial cyclization can generate a vinyl-gold intermediate, which can then undergo further reactions to form the bicyclic product and regenerate the gold catalyst. beilstein-journals.org
For the formation of bridged bicyclic acetals, a plausible mechanistic pathway involves a gold-catalyzed cycloisomerization. The process is thought to initiate with the coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack from a hydroxyl group. csic.es This can lead to the formation of an intermediate which then undergoes a second gold-catalyzed cyclization to yield the final bicyclic structure. csic.es In some cases, the reaction proceeds through a tandem sequence, where an initial hydroalkoxylation of the alkyne forms an enol ether, which then undergoes a subsequent cyclization. soci.org
The table below summarizes the outcomes of gold-catalyzed cyclizations of various alkynyl dioxolanes, demonstrating the influence of substrate structure on the resulting bicyclic system.
| Substrate | Catalyst System | Product | Cyclization Mode |
| Terminal Alkynyl Dioxolane | [AuClPPh₃]/AgOTf/PTSA | 6,8-Dioxabicyclo[3.2.1]octane derivative | 6-exo/5-exo bis-oxycyclization |
| Substituted Alkynyl Dioxolane | [AuClPPh₃]/AgOTf/PTSA | 7,9-Dioxabicyclo[4.2.1]nonane derivative | 7-endo/5-exo bis-oxycyclization |
Data sourced from multiple studies on gold-catalyzed heterocyclizations. beilstein-journals.orgcsic.es
Role of Brønsted Acids in Catalytic Systems
Brønsted acids often play a crucial cooperative role in gold-catalyzed reactions. nih.govbeilstein-journals.org They can assist in the activation of the gold catalyst or the substrate, and can also facilitate the final steps of the catalytic cycle, such as protonolysis of the carbon-gold bond to release the product and regenerate the active catalyst. beilstein-journals.org The combination of a gold catalyst with a Brønsted acid like p-toluenesulfonic acid (PTSA) has been shown to be an effective system for promoting cycloetherification reactions. csic.es In some systems, the Brønsted acid is essential for the reaction to proceed, and its absence results in no product formation. beilstein-journals.org The choice and strength of the Brønsted acid can also be used to fine-tune the reactivity of the catalytic system. nih.gov
Peroxide Rearrangements and Decomposition Pathways
Bicyclic peroxides like this compound can undergo various rearrangements and decomposition reactions, often initiated by acid, base, or heat. The decomposition of diacyl peroxides, for example, can proceed through different mechanisms depending on the reaction conditions. acs.org The base-catalyzed Kornblum-DeLaMare rearrangement is a known pathway for the decomposition of peroxides to ketones and alcohols. wikipedia.org In some cases, the decomposition of cyclic peroxides can lead to the formation of radical species, such as hydroxyl radicals. jst.go.jp The skeletal rearrangement of related dioxabicyclo[3.2.1]octane systems has been observed under the influence of reagents like thionyl chloride, leading to the migration of an oxygen atom and the formation of a new bicyclic framework. nih.gov
Studies on O-O Bond Cleavage Mechanisms
The cleavage of the O-O bond is a fundamental process in the chemistry of peroxides, including bridged bicyclic systems like this compound. This cleavage can proceed through either homolytic or heterolytic pathways, with the specific course often dictated by the reaction conditions and the substitution pattern of the peroxide.
In the context of related bicyclic endoperoxides, the nature of the O-O bond cleavage has been a subject of detailed study. For instance, in the oxidation of 1,2-quinones with perbenzoic acid, the formation of different products is directly linked to the mode of O-O bond scission in a Criegee-type intermediate. beilstein-journals.org Heterolytic cleavage leads to a seven-membered α-ketolactone, whereas homolytic cleavage results in the formation of an anhydride. beilstein-journals.org This highlights the delicate balance between ionic and radical pathways in peroxide chemistry.
The structural characteristics of the this compound system, such as the inherent ring strain and the C-O-O-C dihedral angle, influence the stability of the peroxide bond. vulcanchem.com X-ray crystallographic studies on derivatives have provided insight into these structural parameters, which are critical for predicting the propensity for O-O bond cleavage. vulcanchem.com
Analogous Peroxide Rearrangements (e.g., Baeyer-Villiger Type)
The Baeyer-Villiger oxidation is a well-established rearrangement reaction where a ketone is converted to an ester or a lactone through the action of a peroxy acid. beilstein-journals.orgadichemistry.com This reaction proceeds via a tetrahedral intermediate, often referred to as the Criegee intermediate, which then undergoes a concerted migration of a substituent to an electron-deficient oxygen atom. beilstein-journals.orgjk-sci.com
While not a direct rearrangement of this compound itself, the principles of the Baeyer-Villiger rearrangement are highly relevant to understanding the behavior of bicyclic peroxides and their formation. The migratory aptitude of different groups is a key factor in determining the regioselectivity of the rearrangement. adichemistry.comjk-sci.commsu.edu The general order of migration is typically tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. jk-sci.commsu.edu
In bridged bicyclic systems, stereoelectronic factors can play a dominant role, sometimes overriding the typical migratory aptitudes. msu.edu An anti-periplanar orientation of the migrating group to the leaving group is favored. msu.edu For example, in the Baeyer-Villiger oxidation of camphor, a bridged bicyclic ketone, the major product results from the migration of the tertiary bridgehead carbon due to favorable stereoelectronics in the chair-like transition state. adichemistry.com
The table below summarizes the general migratory aptitude of various substituent groups in the Baeyer-Villiger oxidation.
| Migratory Aptitude Order in Baeyer-Villiger Oxidation |
| Hydrogen |
| Tertiary Alkyl |
| Cyclohexyl |
| Secondary Alkyl / Benzyl / Aryl |
| Primary Alkyl |
| Methyl |
| Data sourced from multiple references. adichemistry.comjk-sci.commsu.edu |
Ring Opening Reactions and Fragmentation Pathways
The strained bicyclic framework of this compound and related structures makes them susceptible to various ring-opening and fragmentation reactions. These transformations can be initiated by different stimuli, including acids, bases, metals, or radical initiators, leading to a diverse array of products.
Investigation of Selective Ring Cleavage in Bridged Systems
The selective cleavage of specific bonds within a bridged bicyclic system is a powerful strategy in organic synthesis for accessing complex molecular architectures. escholarship.org In systems analogous to this compound, the presence of functional groups and the inherent strain of the rings dictate the pathway of ring cleavage.
For instance, studies on bicyclo[3.2.1]octenone derivatives have shown that acid-catalyzed cleavage leads to cycloheptene (B1346976) carboxylic acid derivatives. gla.ac.uk The regioselectivity of ring opening in bridged systems can be influenced by stereoelectronic effects. For example, in certain carvone-derived bicyclo[2.2.1] systems, selective C1-C4 bond cleavage is favored due to the anti-periplanar relationship between the C1-C4 σ-bond and the C5-E σ*-orbital. escholarship.org
Lewis acid-promoted ring-opening reactions of tricyclic systems have been shown to yield bicyclo[3.3.1]nonane moieties, a transformation that proceeds through a stabilized carbocation intermediate. rsc.org Gold-catalyzed reactions of alkynyl dioxolanes can also lead to the formation of dioxabicyclo[4.2.1]nonane derivatives through a bis-oxycyclization process, demonstrating a method for constructing this ring system that can also be reversed under different conditions. beilstein-journals.orgcsic.es
Radical-Mediated Ring Opening Processes
Radical reactions provide an alternative pathway for the ring opening of cyclic peroxides. The homolytic cleavage of the O-O bond generates two oxygen-centered radicals, which can then undergo further transformations. In the context of organic synthesis, radical-mediated processes are often initiated by radical initiators like AIBN or through photolysis or thermolysis. nih.gov
The β-scission of radical intermediates is a common elementary step in the cleavage of carbon-carbon bonds in strained ring systems. researchgate.net This approach is often complementary to transition-metal-catalyzed reactions in terms of site-selectivity. researchgate.net For example, radical cyclization of amidocyclohexenes mediated by (SiMe3)3SiH/AIBN has been used to construct bicyclo[3.3.1]nonane systems, which are structurally related to the carbon skeleton of this compound. rsc.org
Structural Elucidation and Conformational Analysis of 7,8 Dioxabicyclo 4.2.1 Nonane
Advanced Spectroscopic Characterization Techniques
The precise structure of 7,8-dioxabicyclo[4.2.1]nonane and its derivatives has been determined through a combination of advanced spectroscopic methods, each providing complementary information.
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration. encyclopedia.pub For complex molecules, especially those with multiple chiral centers, co-crystallization with a known chiral entity can facilitate the determination of the absolute stereochemistry. nih.gov
In the case of bicyclic peroxides, X-ray diffraction studies on derivatives have provided critical insights into their molecular geometry. For instance, analysis of a brominated analog of this compound revealed key structural parameters. These studies are crucial for understanding the compound's reactivity and stereochemistry. vulcanchem.com The structure and stereochemistry of a tricyclic acetal (B89532) derivative containing the 7,9-dioxabicyclo[4.2.1]nonane skeleton have been unequivocally established by X-ray crystallography. csic.escsic.es
Derivatives of the related 2,8-dioxabicyclo[3.3.1]nonane system have also been studied using single-crystal X-ray crystallography to determine the absolute configuration of their chiral centers. jst.go.jp Similarly, the absolute configurations of rearranged ergostane-type natural products containing complex bicyclic systems have been confirmed by single-crystal X-ray diffraction. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
For the this compound skeleton, specific NMR signatures can be observed. In ¹H NMR spectra of related systems, bridgehead protons typically appear as distinct multiplets. vulcanchem.com For example, in a derivative, the bridgehead protons resonate as doublets of doublets in the range of δ 3.16–3.63 ppm. vulcanchem.com
¹³C NMR spectroscopy is particularly useful for identifying the carbon atoms bonded to oxygen. These carbons are characteristically deshielded and appear at lower field. In derivatives of this compound, the oxygen-bearing carbons show signals in the range of δ 75–85 ppm. vulcanchem.com In a benzo-fused derivative, heterocornol Q, the carbons of the dioxabicyclo[4.2.1]nonane system (C-8, C-10, C-11, and C-13) exhibit characteristic shifts in the ¹³C NMR spectrum. mdpi.com
The following table summarizes representative NMR data for a derivative of this compound:
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Bridgehead Protons | 3.16 - 3.63 (dd) | - |
| Oxygen-bearing Carbons | - | 75 - 85 |
Data derived from a representative derivative.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues to its molecular weight and structure. uj.ac.za The fragmentation pattern is highly dependent on the functional groups present in the molecule. libretexts.orglibretexts.org
In electron ionization (EI) mass spectrometry, the molecular ion is formed by the loss of an electron and can undergo subsequent fragmentation. msu.edu For cyclic compounds, fragmentation often involves the cleavage of bonds within the ring system. The fragmentation of spiro compounds containing oxa- and thia- heterocycles has been studied, revealing characteristic patterns. aip.org While specific fragmentation data for the parent this compound is not detailed in the provided results, the general principles of mass spectrometry suggest that cleavage of the peroxide bond and fragmentation of the bicyclic system would be expected.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.
Conformational Preferences and Dynamics of the Bicyclic Skeleton
The bicyclo[4.2.1]nonane framework is a conformationally intriguing system. The presence of the peroxide bridge in this compound introduces additional structural constraints and influences its conformational preferences.
The conformational analysis of cyclic and bicyclic molecules can be investigated through both theoretical calculations and experimental methods. acs.org Theoretical methods, such as molecular mechanics and quantum chemical calculations, can predict the relative energies of different conformations. smu.edu Experimental techniques like NMR spectroscopy can provide information about the conformation in solution.
For the related bicyclo[3.3.1]nonane system, extensive conformational studies have shown that it can exist in chair-chair, boat-chair, and boat-boat conformations. rsc.org In the case of this compound, the seven-membered ring is expected to adopt a conformation that minimizes steric and torsional strain. X-ray crystallographic data of a brominated derivative indicate that the seven-membered ring adopts a chair-like conformation. vulcanchem.com
The bridged nature of the bicyclo[4.2.1]nonane skeleton imposes significant constraints on bond angles and lengths, leading to inherent ring strain. In this compound, the peroxide bridge further influences the geometry.
X-ray crystallographic studies of a brominated analog provided the following key geometric parameters: vulcanchem.com
O–O bond length: 1.447 Å
C–O–O–C dihedral angle: 14°–45°
The observed O–O bond length is noteworthy, and the C–O–O–C dihedral angle indicates a degree of torsional strain within the peroxide bridge. The seven-membered ring in this derivative adopts a chair-like conformation to help alleviate some of the inherent strain in the bicyclic system. vulcanchem.com The study of related bicyclic systems, such as 9-azabicyclo[4.2.1]nonanes, has also highlighted the unique conformational properties dictated by the bridged structure. le.ac.uk
Theoretical and Computational Chemistry Studies of 7,8 Dioxabicyclo 4.2.1 Nonane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations have been instrumental in elucidating the electronic structure and stability of 7,8-Dioxabicyclo[4.2.1]nonane and its derivatives. These methods provide a detailed picture of the molecule's energetic and geometric properties.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and Density Functional Theory (DFT) methods are powerful tools for studying bicyclic peroxides. researchgate.netcsic.es DFT calculations, particularly with functionals like M06 and B3LYP, combined with basis sets such as 6-31+G(d) and 6-311++G**, have been used to investigate the structures and reaction mechanisms of related bicyclic systems. csic.esrsc.org For instance, full geometry optimizations of stable species and transition states are often performed using these methods in the gas phase. csic.es The choice of computational method and basis set is crucial for obtaining accurate results that align with experimental data.
Analysis of Energy, Geometry, and Electron Density Distribution
Computational studies provide valuable data on the energy, geometry, and electron density distribution of molecules like this compound. researchgate.net The analysis of these properties helps in understanding the molecule's inherent stability and reactivity. For example, the pyramidalization of double bonds and the resulting electron density distribution can influence the facial selectivity of reactions. researchgate.netresearchgate.net Geometric parameters and stabilization energies of molecular complexes are also calculated to predict the most stable configurations. researchgate.net
Below is a table summarizing computed properties for a related compound, 3-Methylbicyclo[4.2.1]nonane, which illustrates the type of data obtained from these calculations.
| Property | Value | Method |
| Molecular Weight | 138.25 g/mol | PubChem 2.1 |
| XLogP3-AA | 4.3 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Exact Mass | 138.140850574 Da | PubChem 2.1 |
| Monoisotopic Mass | 138.140850574 Da | PubChem 2.1 |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 10 | Cactvs 3.4.8.18 |
| Complexity | 117 | Cactvs 3.4.8.18 |
| Table 1: Computed Properties of 3-Methylbicyclo[4.2.1]nonane. Data sourced from PubChem. nih.gov |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating the mechanistic pathways of reactions involving this compound. csic.esresearchgate.netrsc.org These models can map out the entire reaction coordinate, from reactants to products, including the identification of transient intermediates and transition states.
Transition State Characterization and Reaction Barrier Calculations
A crucial aspect of mechanistic studies is the characterization of transition states and the calculation of reaction barriers. csic.es For example, in gold-catalyzed cyclization reactions that can lead to related dioxabicyclo frameworks, DFT calculations have been used to explore plausible reaction pathways and identify key intermediates. acs.org The energy barriers calculated for these pathways help to explain the observed product distributions.
Prediction of Regioselectivity and Stereoselectivity
Computational models are particularly useful for predicting the regioselectivity and stereoselectivity of chemical reactions. researchgate.netrsc.org In the context of forming bicyclic ethers, theoretical studies have successfully reproduced experimental selectivities. researchgate.net For instance, in gold-catalyzed reactions of certain alkynic diols, a complete regioselectivity towards the formation of 7,9-dioxabicyclo[4.2.1]nonane derivatives has been observed and rationalized through computational analysis. csic.es This predictive power is essential for designing new synthetic routes with high efficiency and control. rsc.org
In Silico Screening and Predictive Modeling for Related Peroxides
In silico screening and predictive modeling are emerging as powerful techniques for discovering new compounds with desired properties and for assessing the potential toxicity of chemical substances. nih.govresearchgate.net These computational methods can screen large libraries of virtual compounds, prioritizing those with the highest potential for further experimental investigation. acs.org
In the broader context of peroxides, in silico approaches are used to identify potential inhibitors for enzymes like peroxiredoxin. nih.govresearchgate.net Structure-based drug design, virtual screening, and molecular dynamics simulations are employed to evaluate the binding affinity and stability of potential inhibitors. nih.govresearchgate.net While not specific to this compound, these methodologies are applicable to the study of related peroxides and their biological activities. mdpi.com
Application of Iterative Stochastic Elimination (ISE) Algorithm
The Iterative Stochastic Elimination (ISE) algorithm is a powerful machine learning technique designed to solve highly complex combinatorial problems. nih.govhuji.ac.il Originally developed for challenges in protein structure and drug discovery, its application has been successfully extended to the field of high-energy materials (HEMs) to identify novel, potent, and stable compounds. nih.govresearchgate.netacs.org The ISE algorithm is particularly suited for creating classification models that distinguish between different classes of molecules based on their physicochemical properties. acs.orgnih.gov
The primary goal of applying the ISE algorithm to a compound like this compound would be to classify it based on its potential as an energetic material. This process involves constructing a robust classification model trained on a dataset of known HEMs and non-HEMs.
Model Construction:
The construction of an ISE model for energetic materials follows a systematic process:
Data Curation and Learning Set Construction: A learning set is compiled, comprising a group of known "active" molecules (verified HEMs) and a much larger set of "inactive" or "decoy" molecules, which are assumed to be non-energetic. acs.orgacs.org To ensure the model's predictive power, the diversity of the learning set is crucial, and similarity between molecules is often measured using the Tanimoto Index to avoid bias. acs.org
Descriptor Calculation: For all molecules in the learning set, a wide range of molecular descriptors are calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules. A study on high-energy molecules utilized 206 2D descriptors. acs.org
Filter Generation and Elimination: The ISE algorithm generates a multitude of "filters," which are random combinations of descriptor ranges. acs.orgarxiv.org Each filter is then evaluated on its ability to differentiate between the active and decoy molecules in the learning set. The effectiveness of each filter is quantified by the Matthews Correlation Coefficient (MCC), a statistical measure that accounts for true and false positives and negatives. huji.ac.il Filters that perform poorly (i.e., have low MCC scores) are systematically eliminated in an iterative process. This reduces the vast combinatorial space of possible descriptor combinations. nih.govacs.org
Model Finalization: The iterative elimination continues until a manageable number of high-performing filters remain. This final collection of filters constitutes the classification model. nih.gov
For a theoretical study of this compound, the compound would be subjected to this finalized ISE model. The model would calculate its molecular descriptors and determine how well it fits the descriptor ranges of high-energy materials. The output is typically a score or index that predicts the compound's likelihood of being an energetic material. acs.org
A hypothetical set of descriptors and their ranges, derived from a model trained on cyclic peroxides and other HEMs, that could be used to evaluate this compound is presented in the table below.
| Descriptor Category | Specific Descriptor | Potential Range for HEMs |
| Physical Properties | Molecular Weight (amu) | 150 - 400 |
| Density (g/cm³) | > 1.7 | |
| Thermodynamic Properties | Heat of Formation (kJ/mol) | > 200 |
| Oxygen Balance (%) | -50 to +40 | |
| Topological Descriptors | Number of Rings | 2 - 4 |
| Number of Rotatable Bonds | < 5 | |
| Electronic Descriptors | Polar Surface Area (Ų) | 50 - 150 |
| Dipole Moment (Debye) | 2 - 6 |
This table is illustrative and based on general properties of known energetic materials; actual values from a specific ISE model would be more precise.
Correlation with Experimental Data for Chemical Energetic Potential Assessment
A crucial step in validating any computational model is the correlation of its predictions with experimental data. For energetic materials, this involves synthesizing the candidate compounds and measuring their real-world performance and safety characteristics. A recent study on new cyclo-peroxide compounds (CPs) successfully demonstrated this synergy between computational prediction and experimental validation. acs.orgnih.gov
The computational output from the ISE algorithm is an "ISE index" or score, which ranks the predicted energetic potential of a compound. acs.org To validate this prediction for this compound, experimental measurements would be necessary.
Experimental Assessment:
Key experimental parameters for assessing energetic potential include:
Thermal Stability: Determined using techniques like Differential Scanning Calorimetry (DSC), which identifies the decomposition temperature. Organic peroxides typically decompose between 100 and 120°C. researchgate.net
Heat of Detonation: Also determined from DSC data, this value is fundamental for calculating the explosive power. acs.org
Explosive Power (Pe): This is a calculated value based on the heat and volume of gases released during detonation. acs.org
Power Index (%PI): This provides a relative measure of the explosive strength of a compound compared to a standard, such as TNT. acs.org
Sensitivity: The sensitivity to impact, friction, and electrostatic discharge are critical safety parameters.
Correlation and Validation:
The core of the validation process lies in comparing the computationally derived ISE index with the experimentally measured Power Index (%PI). A strong positive correlation between these two values would validate the predictive power of the ISE model for this class of compounds.
The study on cyclo-peroxides demonstrated a consistent assessment between the computationally derived ISE index and the experimentally obtained %PI. acs.orgnih.gov This successful correlation underscores the utility of the ISE model as a reliable screening tool, allowing researchers to prioritize the synthesis and testing of only the most promising candidates, thereby saving time, resources, and enhancing safety. acs.org
The table below illustrates the type of data that would be generated to correlate the theoretical predictions for this compound with experimental findings, alongside other known energetic peroxides for comparison.
| Compound | ISE Predicted Score | Experimental Power Index (%PI vs. TNT) | Experimental Decomposition Temp. (°C) |
| This compound | Hypothetical Value | To Be Determined | To Be Determined |
| Triacetone Triperoxide (TATP) | High | 88 | ~95 |
| Hexamethylene Triperoxide Diamine (HMTD) | High | 60 (vs. RDX) | ~150 |
| Hypothetical Peroxide A | 0.85 | 92 | 115 |
| Hypothetical Peroxide B | 0.62 | 55 | 130 |
Data for TATP and HMTD are from existing literature for comparative purposes. scispace.com Hypothetical Peroxides A and B are included to illustrate a potential correlation trend.
This integrated approach, combining the predictive power of the ISE algorithm with targeted experimental validation, provides a robust framework for the assessment of the chemical energetic potential of this compound.
Reactivity and Chemical Transformations of 7,8 Dioxabicyclo 4.2.1 Nonane
Oxidation and Reduction Chemistry of the Peroxide Bridge
The peroxide bridge is the most reactive site in 7,8-dioxabicyclo[4.2.1]nonane. It can undergo both reduction and oxidation reactions, leading to the cleavage of the O-O bond and the formation of various products.
Reduction of the peroxide bridge can be achieved using various reducing agents. For instance, reaction with triphenylphosphine (B44618) (Ph3P) results in the deoxygenation of the peroxide to form the corresponding epoxide. thieme-connect.de Similarly, reduction with lithium aluminum hydride (LiAlH4) would be expected to cleave the peroxide bond to yield a diol.
The oxidation of the peroxide bridge is less common but can be induced under specific conditions. Strong oxidizing agents can lead to the formation of dicarbonyl compounds through oxidative cleavage of the C-C bond adjacent to the peroxide.
Radical Reactions Involving the Dioxabicyclo[4.2.1]nonane Core
The peroxide bond in this compound is susceptible to homolytic cleavage upon exposure to heat or UV light, generating radical intermediates. vulcanchem.com This property makes it a participant in various radical-mediated transformations.
The thermal or photochemical decomposition of this compound can initiate radical polymerization or act as a source of oxygen-centered radicals for other reactions. For example, in the presence of a suitable hydrogen donor, the resulting diradical can abstract hydrogen atoms to form the corresponding diol.
A notable radical reaction is the thiol-alkene co-oxygenation, where a thiol and an alkene react with triplet oxygen in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form hydroperoxy sulfides. thieme-connect.de While not a direct reaction of the parent compound, this demonstrates the type of radical chemistry that bicyclic peroxides can be involved in.
While the direct peroxidation of this compound with hydroperoxides is not extensively documented, related bicyclic systems can be synthesized through the cyclization of hydroperoxides. thieme-connect.de This suggests that under appropriate conditions, the core structure could potentially be formed from a suitable hydroperoxide precursor. The formation of endoperoxides can be achieved through various methods, including the cyclization of hydroperoxides. thieme-connect.de
Cycloaddition and Rearrangement Reactions
The this compound system can undergo rearrangements, often catalyzed by acids or transition metals. These rearrangements can lead to the formation of different heterocyclic structures. For instance, acid-catalyzed rearrangements can promote shifts to stabilize the bicyclic framework. vulcanchem.com Gold-catalyzed heterocyclization of alkynyl dioxolanes can lead to the formation of 7,9-dioxabicyclo[4.2.1]nonane derivatives. csic.escsic.es
Unsaturated analogues of this compound, specifically those containing a diene moiety, can participate in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org For example, an unsaturated endoperoxide can react with a dienophile like a tetrazine in a Diels-Alder fashion. thieme-connect.de The reactivity in these [4+2] cycloadditions is influenced by the substituents on the diene and the dienophile. Electron-withdrawing groups on the dienophile generally increase the reaction rate. researchgate.net
Stability Studies and Decomposition Kinetics
The stability of this compound is a critical aspect of its chemistry, as bicyclic peroxides can be thermally sensitive and potentially explosive. thieme-connect.de The stability is influenced by factors such as ring strain and the presence of substituents. The C–O–O–C dihedral angle, which is between 14° and 45° in brominated derivatives, indicates moderate torsional strain. vulcanchem.com
Decomposition studies often focus on the kinetics of the homolytic cleavage of the peroxide bond. The rate of decomposition is dependent on temperature and the surrounding chemical environment. The O-O bond in peroxo derivatives is prone to homolytic cleavage under UV light. vulcanchem.com Computational methods can be used to model the decomposition pathways and predict the stability of various derivatives.
Derivatives, Analogues, and Structure Activity Relationships in Dioxabicyclo 4.2.1 Nonane Systems
Synthetic Exploration of Substituted Dioxabicyclo[4.2.1]nonane Frameworks
The synthesis of substituted 7,8-dioxabicyclo[4.2.1]nonane derivatives often involves strategic functionalization to explore their chemical space and potential applications.
Functionalization Strategies and Diversification
The functionalization of the this compound skeleton can be achieved through various synthetic routes. One general method involves the reduction of a bromo derivative. For instance, this compound can be prepared from its cis-8-bromo precursor by reduction with tributyltin hydride, which is generated in situ. researchgate.net This approach also proves effective for synthesizing related dioxabicyclo[n.2.1]alkanes like 6,7-dioxabicyclo[3.2.1]octane and 8,9-dioxabicyclo[5.2.1]decane. researchgate.net
Gold-catalyzed reactions have also been employed to construct the 7,9-dioxabicyclo[4.2.1]nonane system. csic.es Specifically, the reaction of substituted alkynic diols and acetonides can lead to the formation of these bicyclic structures through a 7-endo/5-exo bis-oxycyclization. csic.es Interestingly, the regioselectivity of these gold-catalyzed cyclizations can be dependent on the substituent on the alkyne. While N-tethered terminal alkynes may yield 6,8-dioxabicyclo[3.2.1]octane derivatives, substituted versions can exclusively produce the 7,9-dioxabicyclo[4.2.1]nonane framework. csic.escsic.es
Furthermore, palladium-catalyzed oxidative cyclization of epoxy α,β-unsaturated esters derived from diene-esters presents another route to substituted dioxabicyclo[n.2.1]alkanes. This one-pot regioselective process occurs in the presence of sodium tetrachloropalladate(II), tert-butyl hydroperoxide, and aqueous acetic acid.
Some natural products feature a benzo-fused dioxabicyclo[4.2.1]nonane system. researchgate.netmdpi.com The biosynthesis of these complex structures is thought to involve processes such as epoxidation and polyene cyclization. researchgate.netmdpi.com
Related Dioxabicyclic Peroxides and Endoperoxides
The study of related dioxabicyclic peroxides and endoperoxides, including other dioxabicyclo[n.2.1]alkane derivatives and bridged structures, provides a broader context for understanding the properties of this compound.
Synthesis and Characteristics of Other Dioxabicyclo[n.2.1]alkane Derivatives
A general route for the synthesis of dioxabicyclo[n.2.1]alkanes has been established. researchgate.net For example, 6,7-dioxabicyclo[3.2.1]octane is synthesized from its cis-8-bromo derivative via reduction. researchgate.net This methodology is also applicable to the synthesis of this compound and 8,9-dioxabicyclo[5.2.1]decane. researchgate.net The photoelectron spectra of these dioxabicyclo[n.2.1]alkanes have been studied to understand their electronic structure. uni-heidelberg.de
Bridged Dioxanes as Dihydroplakortin Analogues
Inspired by the marine natural product dihydroplakortin, which contains a peroxide bridge, researchers have synthesized simplified bicyclic dioxane analogues. researchgate.netacs.org A series of bridged bicyclic 2,3-dioxabicyclo[3.3.1]nonanes have been developed as antiplasmodial agents. dntb.gov.uadntb.gov.ua Synthetic strategies have been devised to produce these dihydroplakortin-related peroxides in a limited number of steps. researchgate.netacs.org The in vitro antiplasmodial efficacy of these synthetic peroxides has been found to be comparable to or even greater than that of the natural compound. acs.org
The synthesis of dihydroplakortin itself, along with its analogues, has been achieved, featuring a one-pot hydroperoxysilylation/cyclization reaction to construct the endoperoxide ring system. acs.org
Cyclic Aza-Peroxides with Bridged Structures
Cyclic aza-peroxides represent another class of related bridged structures. scispace.comosi.lv Stable bridged azaozonides (1,2,4-dioxazolidines) can be synthesized through a catalyst-free, three-component condensation of 1,5-diketones, hydrogen peroxide, and an ammonia (B1221849) source. scispace.comresearchgate.net This method is scalable and yields stereochemically rich bicyclic heterocycles. researchgate.net
Another approach involves the samarium-catalyzed three-component condensation of 1,1-bis(hydroperoxy)cycloalkanes with aldehydes and primary arylamines to produce cyclic aza-diperoxides. scispace.com An original strategy for creating bridged tetraoxazaspirobicycloalkanes is based on a three-component condensation–cyclization reaction of primary arylamines with 1,1′-peroxybis(1-hydroperoxycycloalkanes) and pentane-1,5-dial, catalyzed by Sm(NO₃)₃·6H₂O. acs.org The structures and conformations of these products have been confirmed by X-ray diffraction analysis and NMR spectroscopy. acs.org
The interest in aza-peroxides stems from the bioactivity of natural compounds like verruculogen (B192650) and fumitremorgin A, as well as synthetic derivatives like 6(11)-azaartemisinins which have shown antimalarial and anticancer properties. scispace.com
Structure-Activity Relationship Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies on dioxabicyclo[4.2.1]nonane systems and their analogues are crucial for understanding the structural features required for their biological activity.
For bridged bicyclic 2,3-dioxabicyclo[3.3.1]nonanes, which are analogues of dihydroplakortin, SAR studies have identified key structural requirements for antiplasmodial activity and potency. acs.org These studies, combined with investigations into their biomimetic reaction with Fe(II), provide insights into their mechanism of action. dntb.gov.ua
In the case of 2,8-dioxabicyclo[3.3.1]nonane derivatives, SAR studies have revealed that the combination of substituents at various positions is important for their neuroprotective activities, such as the inhibition of monoamine oxidases (MAO) and cholinesterases. jst.go.jp For example, while some natural products in this family show weak inhibitory activity, certain synthetic derivatives with different substitution patterns exhibit stronger inhibition. jst.go.jp Chiral separation of one active compound, 1s, showed that only the (-)-enantiomer was active against MAO-B, highlighting the stereochemical requirements for activity. jst.go.jp
The study of sesterterpenoids incorporating a 7,9-dioxabicyclo[4.2.1]nonane ring has also contributed to SAR data. nih.gov For instance, petrosaspongiolides, which differ by the substituent at C4, have shown growth inhibitory effects against cancer cell lines, suggesting that modifications at this position can influence cytotoxicity. nih.gov
The investigation of garbractin A, a polycyclic polyprenylated acylphloroglucinol containing a 4,11-dioxatricyclo[4.4.2.0¹⁵]dodecane skeleton, and its biosynthetic analogues has also provided insights into the SAR of these complex molecules. acs.org
Correlation of Structural Features with Chemical Reactivity Profiles
The chemical reactivity of the this compound system, a type of bicyclic endoperoxide, is intrinsically linked to its unique structural characteristics. mdpi.comacs.org The defining feature of this scaffold is the peroxide bridge (O-O bond), which is the primary site of chemical reactivity. mdpi.comthieme-connect.de The stability and reaction pathways of these compounds are heavily influenced by the strain inherent in the bicyclic system and the nature of substituents attached to the carbon framework.
The cleavage of the O-O bond is a characteristic reaction, often initiated by thermal, photochemical, or chemical means, such as electron transfer. mdpi.comthieme-connect.de Studies on related diphenyl-substituted bicyclic endoperoxides demonstrate that the reduction of the O-O bond can occur through a dissociative electron transfer mechanism. mdpi.com The structural framework, including the ring size and substitution pattern, dictates the stability of the resulting intermediates, such as distonic radical anions (intermediates possessing both a radical and an ionic site at different atoms), and influences subsequent reaction pathways. mdpi.com For instance, in some bicyclic endoperoxides, the initially formed radical anion can undergo competitive fragmentation reactions. mdpi.com
The presence and stereochemistry of substituents on the bicyclo[4.2.1]nonane ring significantly modulate its reactivity. For example, the introduction of chloro-substituents on a related cycloheptadiene precursor was shown to direct the stereochemical outcome of photooxygenation, leading to specific bicyclic endoperoxide isomers due to steric effects. researchgate.net Subsequent reactions of these chloro-substituted endoperoxides with reagents like triethylamine (B128534) result in a variety of products, including epoxides, hydroxyenones, and diketones, highlighting how a single substituent can influence the molecule's reaction to different chemical environments. researchgate.net
Theoretical and computational studies have been employed to understand the structure, stability, and magnetic properties of related bicyclic peroxide systems. researchgate.net These calculations help to assign spectral data and provide insight into the geometric and electronic structures that govern the observed chemical behavior. researchgate.net
Investigation of Chemical Mechanisms of Biological Interaction (e.g., Inhibition of Lipid Peroxidation, Anticholinesterase Activity via Chemical Modification)
The endoperoxide functionality present in the this compound scaffold is a key feature in many naturally occurring and synthetic compounds with significant pharmacological activity. thieme-connect.de This has spurred investigations into the chemical modifications of this and related systems to modulate their biological interactions, particularly as antioxidants and enzyme inhibitors.
Inhibition of Lipid Peroxidation: The peroxide bridge is a critical pharmacophore for antioxidant activity. Bicyclic endoperoxides can act as radical scavengers to inhibit lipid peroxidation, a process implicated in cellular damage. The proposed mechanism involves the cleavage of the O-O bond to trap lipid radicals, thereby terminating the destructive chain reaction. The efficacy of this process is highly dependent on the substitution pattern of the bicyclic core. The introduction of specific functional groups can stabilize the radical intermediates formed during the scavenging process, thus enhancing the compound's antioxidant potential. The three-dimensional structure and the accessibility of the peroxide bridge are crucial for effective interaction with lipid radicals.
Anticholinesterase Activity: While specific studies on the anticholinesterase activity of this compound itself are not detailed in the provided results, the general principle of using rigid scaffolds for enzyme inhibition is well-established. For anticholinesterase activity, a molecule must bind effectively to the active site of the acetylcholinesterase (AChE) enzyme. The rigid, conformationally constrained structure of the dioxabicyclo[4.2.1]nonane system can serve as a scaffold to present specific hydrogen-bond donors/acceptors and hydrophobic groups in a precise spatial orientation. This allows for targeted interactions with key amino acid residues in the enzyme's active site gorge. Chemical modifications would focus on adding moieties that mimic the natural substrate, acetylcholine, or that interact with peripheral sites on the enzyme to enhance binding affinity and selectivity.
Development of Peptidomimetic Scaffolds based on Related Dioxabicyclic Systems
The conformational rigidity of bicyclic systems, including the dioxabicyclo[4.2.1]nonane framework, makes them highly valuable as scaffolds in the design of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as increased stability and bioavailability.
The core principle is to use the rigid bicyclic structure to orient appended functional groups in a precise three-dimensional arrangement that mimics the spatial presentation of amino acid side chains in a peptide's secondary structure (e.g., a β-turn or α-helix). By synthesizing derivatives of the dioxabicyclic system with various substituents, chemists can create a library of compounds that project these "side chains" in defined vectors.
This strategy allows for the creation of molecules that can bind to the biological targets of peptides with high affinity and selectivity. For example, a new aminocyclitol derived from a bicyclo[4.2.0]octane system was synthesized via a bicyclic endoperoxide intermediate. researchgate.net Such syntheses demonstrate the utility of these scaffolds in creating complex, functionalized molecules. The defined stereochemistry and conformation of the resulting products, such as oxazolidinones and homoaminoconduritols, make them suitable building blocks for more complex peptidomimetic structures. researchgate.net The development of synthetic routes to new homoconduritols and their amino derivatives from bicyclic endoperoxides further illustrates the potential of these systems as foundational scaffolds for creating diverse and biologically active molecules. researchgate.net
Table of Mentioned Compounds
| Compound Name |
| This compound |
| Acetylcholine |
| 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene |
| 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol |
| Triethylamine |
Table of Research Findings
| Bicyclic System | Reagents/Conditions | Key Findings | Reference |
| 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene | Heterogeneous electron transfer at a glassy carbon electrode | The endoperoxide undergoes a concerted dissociative electron transfer, reducing the O-O bond. This initiates a radical-anion chain mechanism. | mdpi.com |
| Chloro-substituted cycloheptadienes | Photooxygenation | Steric effects of the chloro substituent direct the formation of specific bicyclic endoperoxide isomers. | researchgate.net |
| Chloro-substituted bicyclic endoperoxide | Triethylamine (NEt₃) | Yields a variety of products including 1,4-epoxides, hydroxyenones, and diketones, showing substituent-dependent reactivity. | researchgate.net |
| Bicyclo[4.2.0]octa-2,4-diene derivative | Photooxygenation, followed by reduction with thiourea (B124793) and cyclization | Synthesis of a new aminocyclitol via a bicyclic endoperoxide intermediate, demonstrating the scaffold's use in creating complex functional molecules. | researchgate.net |
Applications of 7,8 Dioxabicyclo 4.2.1 Nonane and Its Analogues in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The 7,8-dioxabicyclo[4.2.1]nonane framework serves as a foundational element in the synthesis of intricate molecules. Its rigid structure provides a predictable three-dimensional arrangement, which is crucial for controlling stereochemistry in subsequent transformations.
The this compound skeleton is found in a number of natural products, making it a key target for total synthesis efforts. For instance, the sponge-derived fungus Pestalotiopsis heterocornis produces heterocornols Q and R, which feature a benzo-fused this compound system. vulcanchem.com The biosynthesis of these compounds is thought to involve the epoxidation of polyketide precursors, followed by polyene cyclization and acid-catalyzed rearrangement to form the stable dioxabicyclic core. vulcanchem.com Synthetic chemists have drawn inspiration from these biosynthetic pathways to develop strategies for constructing this and related natural product scaffolds.
The bicyclo[4.2.1]nonane core is also a key structural element in various biologically active terpenoids that exhibit significant antitumor properties. mdpi.com The development of catalytic methods, such as titanium- and cobalt-catalyzed cycloaddition reactions, has provided efficient routes to substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, which can serve as precursors to the saturated this compound system. mdpi.com
Table 1: Examples of Natural Products Containing the Bicyclo[4.2.1]nonane Core
| Natural Product | Source Organism | Biological Activity |
|---|---|---|
| Heterocornols Q and R | Pestalotiopsis heterocornis (fungus) | Not specified |
| Various Terpenoids | Plants | Antitumor |
The this compound motif and its analogues are valuable intermediates in the synthesis of compounds with potential therapeutic applications. The rigid framework can be used to orient functional groups in a specific spatial arrangement, which is often a requirement for potent biological activity. For example, bicyclo[4.2.1]nonane-containing compounds have demonstrated cytotoxicity against leukemia cell lines. vulcanchem.com
Gold-catalyzed heterocyclization reactions of alkynyl dioxolanes have emerged as a powerful method for constructing 7,9-dioxabicyclo[4.2.1]nonane derivatives. csic.es This methodology allows for the controlled formation of the bicyclic acetal (B89532) system and has been applied to the synthesis of complex structures, including those tethered to β-lactam rings, which are important pharmacophores in antibiotics. csic.escsic.es The regioselectivity of these reactions can be controlled by the substitution pattern of the starting alkyne, leading to either the 6,8-dioxabicyclo[3.2.1]octane or the 7,9-dioxabicyclo[4.2.1]nonane skeleton. csic.escsic.escsic.es
Table 2: Synthetic Methodologies for Dioxabicyclo[4.2.1]nonane Scaffolds
| Reaction Type | Catalyst/Reagents | Substrate | Product |
|---|---|---|---|
| Gold-Catalyzed Heterocyclization | [AuClPPh₃]/AgOTf/PTSA | Alkynyl dioxolanes | 7,9-Dioxabicyclo[4.2.1]nonane derivatives |
| Cobalt-Catalyzed [6π + 2π] Cycloaddition | Co(acac)₂(dppe)/Zn/ZnI₂ | Tropylcyclohexanone and alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes |
Precursors for Natural Product Synthesis.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govmdpi.com The rigid and stereochemically defined nature of the this compound scaffold makes it an excellent starting point for DOS. By systematically modifying the core structure and introducing various functional groups, a wide range of molecular shapes and functionalities can be accessed.
Bicyclic scaffolds, such as the 3-aza-6,8-dioxabicyclo[3.2.1]octane system, which is structurally related to the this compound core, have been extensively used in DOS to create libraries of peptidomimetics. researchgate.net These libraries have been screened for various biological activities, leading to the identification of inhibitors of enzymes like HIV protease. researchgate.net The ability to generate a large number of diverse compounds from a common bicyclic precursor is a hallmark of successful DOS strategies. mdpi.comresearchgate.net
Methodologies for Enantioselective Synthesis Utilizing Dioxabicyclic Scaffolds
The development of enantioselective methods for the synthesis of dioxabicyclic scaffolds is crucial for their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several strategies have been developed to achieve high levels of enantioselectivity in the construction of these frameworks.
One approach involves the use of chiral catalysts. For example, rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes has been used to synthesize triarylmethanes with high enantioselectivity. nih.gov While not directly forming the dioxabicyclic system, this method highlights the potential of transition metal catalysis for creating chiral centers that could be incorporated into such scaffolds.
Another strategy relies on the use of chiral auxiliaries derived from natural sources. The inherent chirality of derivatives of this compound has been exploited in the synthesis of enantiomerically pure pharmaceuticals. vulcanchem.com Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobins, have shown great promise for the highly diastereo- and enantioselective synthesis of complex scaffolds like 2,3-dihydrobenzofurans, which can be precursors to tricyclic systems. rochester.edu
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of bicyclic structures. For instance, the organocatalyzed 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines with dienamines has been used to produce tropane (B1204802) scaffolds, which are 8-azabicyclo[3.2.1]octanes, with excellent control of stereochemistry. nih.gov Similar strategies could potentially be adapted for the synthesis of dioxabicyclic systems. Additionally, iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloadditions have been employed to generate spiro-N,O-ketals with high enantioselectivity. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,8-dioxabicyclo[4.2.1]nonane, and how do reaction conditions influence product selectivity?
- Methodological Answer : The compound can be synthesized via reductive debromination of brominated precursors. For example, this compound is prepared by reducing its cis-8-bromo derivative using tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane. Reaction efficiency depends on the steric and electronic environment of the precursor, with solvent polarity and temperature modulating intermediate stability .
- Key Considerations : Monitor regioselectivity using NMR or GC-MS to confirm bicyclic structure formation versus alternative ring systems (e.g., bicyclo[3.3.1]nonane) .
Q. How can NMR spectroscopy resolve conformational dynamics in this compound derivatives?
- Methodological Answer : Employ chemical shift reagents (e.g., Eu(fod)₃) to enhance splitting patterns in ¹H-NMR spectra. For example, chair conformations in bicyclo[3.3.1]nonane systems were confirmed via differential splitting of axial vs. equatorial protons . Apply analogous strategies to this compound, focusing on coupling constants and NOE correlations to distinguish between boat and chair intermediates .
Advanced Research Questions
Q. What mechanistic insights explain contradictory stereochemical outcomes in hydride reductions of bicyclic ethers like this compound?
- Methodological Answer : Contradictions arise from competing intermediates. For instance, hydride reduction of sulfur analogs proceeds via episulfonium ion intermediates (retention of configuration), whereas nitrogen analogs undergo partial rearrangement to bicyclo[4.2.1] systems due to thermodynamic instability. Use isotopic labeling (²H or ¹³C) and kinetic studies to trace pathways .
- Data Reconciliation : Compare activation energies (DFT calculations) for intermediates to rationalize product ratios .
Q. How can computational modeling guide the design of Brønsted acid-catalyzed cascades to synthesize this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies reveal transition states for ring-opening/cyclization steps. For example, 3-ethoxycyclobutanone reacts with naphthol under acid catalysis to form 2,8-dioxabicyclo[3.3.1]nonane via a zwitterionic intermediate. Optimize protonation sites and solvent effects (e.g., methanol vs. DCM) using Gaussian or ORCA software .
- Validation : Cross-validate computed pathways with experimental kinetics (Eyring plots) .
Q. What strategies enable functionalization of the dioxabicyclo[4.2.1]nonane core for applications in supramolecular chemistry?
- Methodological Answer : Introduce hydrogen-bonding motifs (e.g., urea or UPy groups) at bridgehead positions. For bicyclo[3.3.1]nonane frameworks, UPy-iso-cytosine hybrids form tetrameric aggregates via triple H-bonding. Adapt this by modifying substituents (e.g., sulfonyl or benzyl groups) to enhance thermal stability .
- Analytical Tools : Characterize self-assembly using X-ray crystallography and DOSY NMR .
Contradiction Analysis & Experimental Design
Q. Why do bicyclo[4.2.1]nonane systems exhibit lower thermodynamic stability compared to bicyclo[3.3.1] analogs, and how does this impact synthetic planning?
- Resolution : Strain energy calculations (MM2/MOPAC) show bicyclo[4.2.1] systems have higher angle strain due to smaller bridgehead angles. Prioritize precursors favoring bicyclo[3.3.1] formation unless kinetic trapping (e.g., rapid iodination) stabilizes the [4.2.1] framework .
- Experimental Design : Use low-temperature iodination in methanol to trap metastable [4.2.1] products before rearrangement .
Q. How do competing oxidation pathways affect the synthesis of sulfonyl-containing 7,8-dioxabicyclo[3.3.1]nonane derivatives?
- Resolution : Oxidation of sulfide precursors (e.g., 2,6-dimethyl-6-(phenylthiomethyl)-7,8-dioxabicyclo[3.3.1]nonan-2-ol) with mCPBA yields sulfoxides or sulfones depending on stoichiometry. Isolate intermediates via flash chromatography and confirm oxidation states using IR (S=O stretches at ~1050 cm⁻¹) and MS .
Data Presentation Guidelines
- Tables : Include comparative strain energies (kcal/mol) for bicyclo[4.2.1] vs. [3.3.1] systems.
- Figures : Annotate NMR spectra with assignments for axial/equatorial protons and NOE correlations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
